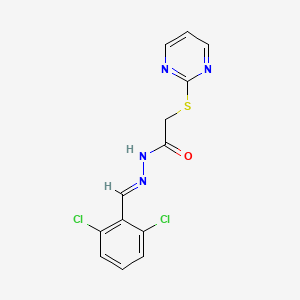![molecular formula C18H19FN2O2 B5557802 N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)
N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide functional group. The interest in such compounds spans various scientific fields due to their structural significance and chemical properties.
Synthesis Analysis
Although specific synthesis details for N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide were not found, related benzamide compounds have been synthesized through various methods, including condensation reactions of benzoyl chloride with aniline derivatives in the presence of base or catalysts. For instance, the synthesis of fluorinated benzamides, which share a similar structural motif, often involves nucleophilic aromatic substitution (S_NAr) or amidation reactions of corresponding fluorobenzoyl chlorides with amines (Mukherjee, 1990).
Molecular Structure Analysis
The molecular structure of benzamides, including fluorobenzamides, is characterized by the presence of an amide functional group directly attached to a benzene ring. The amide linkage significantly influences the molecule's electronic structure and physical properties. Crystallographic studies of similar fluorobenzamides have shown varying dihedral angles between the benzene rings, indicating flexibility in their spatial configuration (Suchetan et al., 2016).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
Compounds with similar structural motifs, such as fluorobenzamides and diethylaminocarbonyl phenyl groups, are often explored for their synthetic utility and potential pharmacological activities. For example, fluorinated compounds are known for their unique properties in drug molecules, including increased metabolic stability, bioavailability, and specificity (Friedman, 2003; Hird, 2007). The presence of a fluorobenzamide group could suggest applications in developing novel therapeutic agents with improved pharmacokinetic profiles.
Environmental Science and Toxicology
The study of fluorinated compounds also extends to their impact on the environment and potential toxicological effects. Research on similar fluorinated substances has highlighted the importance of understanding their behavior in aquatic environments, degradation pathways, and the effects on human health and the ecosystem (Haman et al., 2015). N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide could be relevant in studies focusing on the environmental persistence of fluorinated organic compounds and their safety profile.
Analytical and Material Science
Fluorinated compounds are also significant in the development of advanced materials and analytical techniques. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as fluorophores in molecular imaging (Chi & Chou, 2010). Given the structural features of N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide, it could be explored for its potential utility in these areas, particularly in designing new imaging agents or materials with specific electronic properties.
Propiedades
IUPAC Name |
N,N-diethyl-2-[(2-fluorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)14-10-6-8-12-16(14)20-17(22)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJGTLOTIYLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[(2-fluorophenyl)carbonyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)